molecular formula C8H4FNO B022119 4-Cyano-2-fluorobenzaldehyde CAS No. 105942-10-7

4-Cyano-2-fluorobenzaldehyde

Cat. No. B022119
M. Wt: 149.12 g/mol
InChI Key: QXHUSGWCFSXQMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves methods such as nucleophilic substitution reactions where the fluorine atom in fluorobenzaldehydes is substituted with different groups under various conditions, including convection heating and microwave irradiation (Nurkenov et al., 2013). Additionally, synthesis approaches can include reactions starting from chlorobenzaldehyde derivatives using potassium fluoride in the presence of specific catalysts and conditions to introduce the fluorine atom into the benzaldehyde structure (Yoshida & Kimura, 1988).

Molecular Structure Analysis

Molecular structure analysis of benzaldehyde derivatives, such as 4-fluorobenzaldehyde, through techniques like gas electron diffraction and microwave spectroscopy, supported by ab initio calculations, reveals that these molecules typically exhibit planar structures with specific bond lengths and angles characteristic of their functional groups (Samdal et al., 1997). These structural details are crucial for understanding the chemical behavior and reactivity of 4-Cyano-2-fluorobenzaldehyde.

Chemical Reactions and Properties

Chemical transformations of fluorobenzaldehyde derivatives involve various reactions, including the formation of Schiff bases through reactions with amino acids in refluxing ethanol, as well as nucleophilic substitution reactions that demonstrate the reactivity of the fluorine atom and the formyl group in these compounds (Ye et al., 2007). Such reactions are fundamental in synthesizing a wide range of organic molecules, highlighting the versatility of 4-Cyano-2-fluorobenzaldehyde in organic synthesis.

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including 4-Cyano-2-fluorobenzaldehyde, can be influenced by their molecular structure. Studies on similar compounds, such as 4-fluorobenzaldehyde, using spectroscopic and theoretical methods, have provided insights into properties like hydrogen bonding in the liquid phase, which affects boiling points, solubility, and other physical characteristics (Ribeiro-Claro et al., 2002).

Scientific Research Applications

Application 1: Three-Component Condensation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Cyano-2-fluorobenzaldehyde is used in a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . This reaction is significant due to its efficiency and environmental friendliness .
  • Methods of Application : The reaction involves β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines in a ratio of 1:1:2. The reactions were conducted in acetonitrile at reflux temperature for 6 hours .
  • Results or Outcomes : The reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution . In the case of 3-oxopropanenitrile bearing the 6-amino-1,3-dimethyluracil moiety, the reaction is not accompanied by fluorine substitution in the Knoevenagel adduct, and the Michael addition of a secondary amine occurs followed by oxidation .

Application 2: Synthesis of Schiff Base Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 4-Cyano-2-fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these compounds have antimicrobial properties .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves a condensation reaction .
  • Results or Outcomes : The Schiff base compounds synthesized using 4-Cyano-2-fluorobenzaldehyde have been found to have antimicrobial properties .

Application 3: Synthetic Intermediate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Cyano-2-fluorobenzaldehyde can be used as a synthetic intermediate . The fluorine in the compound can be replaced via an oxidation reaction .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves an oxidation reaction .
  • Results or Outcomes : The use of 4-Cyano-2-fluorobenzaldehyde as a synthetic intermediate allows for the synthesis of a variety of compounds .

Application 4: Antibacterial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Schiff base compounds derived from 4-Cyano-2-fluorobenzaldehyde have been recognized as anti-hyperglycemic and anti-tuberculosis agents .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of Schiff base compounds .
  • Results or Outcomes : The Schiff base compounds synthesized using 4-Cyano-2-fluorobenzaldehyde have been found to have anti-hyperglycemic and anti-tuberculosis properties .

Application 5: Production of Fluorine-Containing Agricultural Chemicals or Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 4-Cyano-2-fluorobenzaldehyde is used as an intermediate in the production of fluorine-containing agricultural chemicals or pharmaceuticals . These fluorine-containing compounds have been positively studied due to their excellent pharmacological or physiological activities .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves a reaction with a metal fluoride in the presence of a catalyst .
  • Results or Outcomes : The use of 4-Cyano-2-fluorobenzaldehyde allows for the production of fluorine-containing agricultural chemicals or pharmaceuticals in good yield on an industrial scale .

Application 6: Synthesis of α-Arylidene-β-ketonitriles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Cyano-2-fluorobenzaldehyde is used in the synthesis of α-arylidene-β-ketonitriles . These compounds are important α,β-unsaturated compounds obtained via the Knoevenagel condensation reaction .
  • Methods of Application : The reaction involves β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines in a ratio of 1:1:2 . The reactions were conducted in acetonitrile at reflux temperature for 6 hours .
  • Results or Outcomes : The α-arylidene-β-ketonitriles synthesized using 4-Cyano-2-fluorobenzaldehyde have been recognized as anti-hyperglycemic and anti-tuberculosis agents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

4-Cyano-2-fluorobenzaldehyde is a useful synthetic intermediate and its potential applications in the synthesis of various Schiff base compounds and other derivatives could be explored further. It could also be interesting to investigate its potential applications in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals .

properties

IUPAC Name

3-fluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUSGWCFSXQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382463
Record name 4-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-fluorobenzaldehyde

CAS RN

105942-10-7
Record name 3-Fluoro-4-formylbenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzaldehyde
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Record name 3-fluoro-4-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

The reaction was carried out under argon. 3-Fluoro-4-methylbenzonitrile (121 g, 895 mmol) and N,N-dimethylformamide dimethyl acetal (245 g, 2.06 mol) were dissolved in DMF (1.8 liters) and stirred under reflux overnight. The contents of the flask was then poured into water (2 liters), the mixture was extracted twice with ethyl acetate and the combined organic phases were washed with saturated sodium chloride solution. The organic phase was concentrated, and the residue was dissolved again in THF/water (1:1, 2.7 liters). Sodium periodate (503 g, 2.35 mol) was added, and the mixture was stirred at room temperature for one hour. The precipitate was then separated off, and the filtrate was recovered and extracted repeatedly with ethyl acetate. The combined organic phases were washed once with saturated sodium bicarbonate solution and once with saturated sodium chloride solution, dried and concentrated to give an oil. This was purified by column chromatography on silica gel (mobile phase: petroleum ether/dichloromethane 6:4, then 4:6, finally pure dichloromethane). The product fractions were concentrated. This gave 28.0 g (20% of theory) of the target compound as a white crystalline solid.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
503 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-bromo-2-fluorobenzaldehyde (39 g, 192 mmol) and cuprous cyanide (18.9 g, 211 mmol) in dimethylformamide (100 ml) was heated to 150° C. for 12 hours under nitrogen atmosphere. The dark solution was cooled and a solution of ferric chloride (34 g, 211 mmol) in hydrochloric acid (2M, 100 ml) was added, followed by water (100 ml). Solid crystallised from the mixture and was filtered, washed with water and dried at 40° C. in vacuo. Recrystallisation from cyclohexane (500 ml) gave 4-cyano-2-fluorobenzaldehyde (m.p. 79° C.) as yellow needles.
Quantity
39 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of Example 53B (340 mg, 2.25 mmol) in dichloromethane (10 mL) at room temperature was treated with Dess-Martin periodinane (1.9 g, 4.5 mmol), stirred for 5 minutes, and concentrated. The concentrate was dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 10:1 hexanes/ethyl acetate to provide the desired product. 1H NMR (500 MHz, CDCl3) δ 10.42 (s, 1H), 8.01 (dd, 1H), 7.62-7.58 (m, 1H), 7.54 (dd, 1H);
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.00 g (6.62 mmol) of 3-fluoro-4-(hydroxymethyl)benzonitrile are dissolved in 50 ml of dichloromethane, and 9.20 g (105.9 mmol) of manganese(IV) oxide are added. The mixture is stirred at room temperature overnight and then filtered through a short kieselguhr column. The solvent is distilled out under reduced pressure, and the residue is purified by column chromatography (silica gel, mobile phase: dichloromethane). 120 mg (12.1% of theory) of the title compound are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-2-fluorobenzaldehyde
Reactant of Route 2
4-Cyano-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Cyano-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Cyano-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Cyano-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Cyano-2-fluorobenzaldehyde

Citations

For This Compound
3
Citations
J Kankanala, CJA Ribeiro, E Kiselev… - Journal of medicinal …, 2019 - ACS Publications
… intermediate 15 which upon reacting with 4-cyano-2-fluorobenzaldehyde (16) yielded the … condensation with 4-cyano-2-fluorobenzaldehyde (16) furnished subtype 11 (Scheme 1B). …
Number of citations: 12 pubs.acs.org
JCB Barber - 2010 - search.proquest.com
… To make it, dithiooxamide (35) was reacted with 4-cyano-2-fluorobenzaldehyde (38) in o-dichlorobenzene at reflux. After reflux, the mixture was cooled, filtered, and washed with …
Number of citations: 5 search.proquest.com
JC Brown Barber - 2010 - scholarworks.gsu.edu
… To make it dithiooxamide (35) was reacted with 4-cyano-2-fluorobenzaldehyde (38) in o-dichlorobenzene at reflux. After reflux, the mixture was cooled, filtered, and washed with ethanol …
Number of citations: 0 scholarworks.gsu.edu

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